molecular formula C10H16ClN B2687391 (2,4,5-trimethylphenyl)methanamine hydrochloride CAS No. 2437314-45-7

(2,4,5-trimethylphenyl)methanamine hydrochloride

Cat. No.: B2687391
CAS No.: 2437314-45-7
M. Wt: 185.7
InChI Key: VMJFQPSUJSGIGA-UHFFFAOYSA-N
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Description

(2,4,5-trimethylphenyl)methanamine hydrochloride: is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2,4,5-trimethylphenyl)methanamine hydrochloride typically involves the reaction of 2,4,5-trimethylbenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with para-acetylphenyl trans-imine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2,4,5-trimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2,4,5-trimethylphenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

Biology: In biological research, this compound is used to study the effects of substituted amines on biological systems. It can be used in the synthesis of biologically active molecules for research purposes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as a precursor in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of (2,4,5-trimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2,4,6-trimethylphenyl)methanamine hydrochloride
  • (3,4,5-trimethylphenyl)methanamine hydrochloride
  • (2,3,5-trimethylphenyl)methanamine hydrochloride

Comparison: Compared to its similar compounds, (2,4,5-trimethylphenyl)methanamine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, physical properties, and biological activity. For example, the position of the methyl groups can affect the compound’s steric hindrance and electronic distribution, leading to differences in how it interacts with other molecules.

Properties

IUPAC Name

(2,4,5-trimethylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-9(3)10(6-11)5-8(7)2;/h4-5H,6,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFQPSUJSGIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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